molecular formula C13H19ClN2O4S B5642483 5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide

5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide

Cat. No. B5642483
M. Wt: 334.82 g/mol
InChI Key: VGLJYRKGZPXTJL-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as LUF6000 and belongs to the class of furamide derivatives.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the activity of certain neurotransmitters involved in pain perception and neurodegenerative diseases.
Biochemical and Physiological Effects:
5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce pain in animal models of neuropathic pain. Additionally, 5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide in lab experiments is its potential use in cancer research, pain management, and neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide. One direction is to further investigate its potential use as a therapeutic agent in cancer treatment, pain management, and neurodegenerative diseases. Another direction is to elucidate its exact mechanism of action and identify potential targets for drug development. Additionally, further studies may be needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide involves the reaction of 5-chloro-2-furancarboxylic acid with (3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidine methanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide has been studied for its potential applications in various fields of medicine, including cancer treatment, pain management, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models of neuropathic pain. Additionally, 5-chloro-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-furamide has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-chloro-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-8(2)9-6-16(21(3,18)19)7-10(9)15-13(17)11-4-5-12(14)20-11/h4-5,8-10H,6-7H2,1-3H3,(H,15,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLJYRKGZPXTJL-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C2=CC=C(O2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CC=C(O2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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